6-methyl-1H-1,3-benzodiazole-5-carbaldehyde 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 61587-92-6
VCID: VC11619408
InChI: InChI=1S/C9H8N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-5H,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

6-methyl-1H-1,3-benzodiazole-5-carbaldehyde

CAS No.: 61587-92-6

Cat. No.: VC11619408

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

Purity: 92

* For research use only. Not for human or veterinary use.

6-methyl-1H-1,3-benzodiazole-5-carbaldehyde - 61587-92-6

Specification

CAS No. 61587-92-6
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 6-methyl-1H-benzimidazole-5-carbaldehyde
Standard InChI InChI=1S/C9H8N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-5H,1H3,(H,10,11)
Standard InChI Key YSYNRHMXRLHYAN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C=O)N=CN2

Introduction

Structural and Molecular Characteristics

6-Methyl-1H-1,3-benzodiazole-5-carbaldehyde (molecular formula: C₉H₇N₂O, molecular weight: 161.17 g/mol) consists of a benzimidazole core with substituents influencing its electronic and steric properties. The methyl group at position 6 enhances lipophilicity, while the carbaldehyde at position 5 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The planar aromatic system facilitates π-π stacking interactions, which are critical for biological target binding .

Synthesis and Production Methods

Heterocyclization Strategies

A one-pot synthesis approach, adapted from methodologies used for analogous benzimidazole derivatives, offers a viable route to this compound . For example, reductive cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with a formyl-containing aldehyde (e.g., 5-formyl-2-methoxybenzaldehyde) in the presence of sodium dithionite (Na₂S₂O₄) and dimethyl sulfoxide (DMSO) could yield the target molecule. Key steps include:

  • Condensation: The aldehyde reacts with the nitro-substituted precursor, forming an imine intermediate.

  • Cyclization: Sodium dithionite mediates nitro group reduction and subsequent ring closure.

  • Hydrolysis: Base treatment (e.g., NaOH/EtOH) may refine the product .

Table 1: Synthetic Conditions for Key Intermediates

StepReagents/ConditionsProduct
CondensationAldehyde, Na₂S₂O₄, DMSO, 90°CImine intermediate
CyclizationReduction, refluxBenzimidazole core formation
HydrolysisNaOH/EtOH, refluxCarbaldehyde functionalization

Post-Modification Approaches

Alternative methods involve formylation of pre-synthesized benzimidazoles. The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), could introduce the carbaldehyde group at position 5 .

Chemical Reactivity and Derivatives

The carbaldehyde group at position 5 serves as a reactive handle for further functionalization:

  • Oxidation: Conversion to carboxylic acid derivatives using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

  • Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol.

  • Nucleophilic Addition: Reaction with amines (e.g., hydrazines) forms Schiff bases, valuable in coordination chemistry .

Table 2: Representative Reactions and Products

Reaction TypeReagentsProduct
OxidationKMnO₄, H₂O₂5-Carboxylic acid derivative
ReductionNaBH₄5-Hydroxymethyl derivative
CondensationHydrazineHydrazone complex
BioactivityTarget Organism/PathwayProposed Mechanism
AnticancerLeukemia cell linesCDK2/Cyclin B1 downregulation
AntimicrobialGram-positive bacteriaCell wall synthesis inhibition

Industrial and Research Applications

  • Pharmaceutical Intermediates: The carbaldehyde group facilitates synthesis of hydrazones and imines for drug discovery.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or diagnostic applications .

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey Differences
1H-Benzimidazole-5-carboxylic acidCOOH at position 5Higher polarity, lower reactivity
6-Methyl-1H-benzimidazoleCH₃ at position 6Enhanced lipophilicity
5-Nitro-1H-benzimidazoleNO₂ at position 5Electrophilic, mutagenic potential

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